molecular formula C10H8BrNO2S B1394116 Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate CAS No. 858671-74-6

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Cat. No.: B1394116
CAS No.: 858671-74-6
M. Wt: 286.15 g/mol
InChI Key: ZMOIGRSGHBJKSS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Spiroheterocyclic Compounds Ethyl 5-alkoxymethyl-3-bromo-2-oxotetrahydrofuran-3-carboxylates, obtained through bromination, have been used to synthesize new heterocyclic compounds, highlighting the utility of brominated compounds like Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate in heterocyclic chemistry (Kochikyan, 2005).

Cyclocondensation Reactions The cyclocondensation of Ethyl glyoxalate with this compound leads to the formation of benzothiazole-2-carboxylates. This process is significant in the synthesis of various heterocyclic compounds (Dhameliya, Chourasiya, Mishra, Jadhavar, Bharatam, & Chakraborti, 2017).

Synthesis of Benzothiazole Derivatives Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, related to this compound, has been used to synthesize new benzothiazole derivatives with potential antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Anticonvulsant Agents 6-Bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one, a compound structurally related to this compound, has been synthesized and tested for anticonvulsant activity, demonstrating significant efficacy in seizure models (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Mechanism of Action

Target of Action

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a chemical compound with the CAS Number: 858671-74-6 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

pneumoniae . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

pneumoniae

Result of Action

pneumoniae . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme conformation and activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, modulating their activity and affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under ambient temperature conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby altering their concentrations within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may bind to transport proteins that mediate its uptake into cells or its distribution to specific organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIGRSGHBJKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676435
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-74-6
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
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Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

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